molecular formula C17H17NO4S B305667 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate

Cat. No. B305667
M. Wt: 331.4 g/mol
InChI Key: WGSGWZSZXFWICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MSAO and has been studied for its biochemical and physiological effects, mechanism of action, and future directions in research.

Mechanism of Action

The mechanism of action of MSAO involves the inhibition of mitochondrial permeability transition pore opening, which reduces the production of reactive oxygen species and protects against oxidative stress. This compound also activates the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
MSAO has been found to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting the production of reactive oxygen species, and activating the PI3K/Akt signaling pathway. This compound has also been found to reduce myocardial ischemia-reperfusion injury and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using MSAO in lab experiments include its neuroprotective, cardioprotective, and anticancer properties. However, the limitations of using MSAO in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on MSAO, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSAO has been found to have potential applications in the treatment of stroke and traumatic brain injury. Furthermore, further research is needed to determine the safety and efficacy of MSAO in clinical trials for the treatment of cancer and cardiovascular disease.
In conclusion, 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its biochemical and physiological effects, mechanism of action, and future directions in research. While there are limitations to using MSAO in lab experiments, further research is needed to determine its safety and efficacy in clinical trials for the treatment of various diseases.

Synthesis Methods

The synthesis of MSAO involves the reaction of 3-methoxybenzoic acid with thionyl chloride to produce 3-methoxybenzoyl chloride. This compound is then reacted with 3-(methylsulfanyl)aniline to produce MSAO.

Scientific Research Applications

MSAO has been studied for its potential application in various fields such as neuroprotection, cancer therapy, and cardiovascular disease. The compound has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the production of reactive oxygen species. It has also been studied for its potential use in cancer therapy by inhibiting the growth and proliferation of cancer cells. Additionally, MSAO has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.

properties

Product Name

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 3-methoxybenzoate

InChI

InChI=1S/C17H17NO4S/c1-21-14-7-3-5-12(9-14)17(20)22-11-16(19)18-13-6-4-8-15(10-13)23-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

WGSGWZSZXFWICQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)SC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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